5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(10(15)13-11(16)14-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYGDKEPFRUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283089 | |
| Record name | 5-Methyl-5-phenethyl-imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91566-67-5, 5472-90-2 | |
| Record name | NSC240483 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002639289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-5-phenethyl-imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-phenylethylamine with methyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like sodium hydride or sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione is in the development of new pharmacological agents:
- Anticonvulsant Properties : Research indicates that this compound exhibits anticonvulsant activity, making it a candidate for developing new antiepileptic drugs. Its mechanism likely involves modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
- Antitumor Activity : Studies have shown that derivatives of imidazolidine-2,4-dione can selectively inhibit the proliferation of certain cancer cell lines. The specific substituents on the imidazolidine ring may enhance its biological activity against tumors .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can participate in various chemical reactions such as oxidation and reduction, allowing chemists to create more complex structures. It can also undergo substitution reactions to introduce different functional groups.
Recent research has focused on the biological activities of imidazolidine derivatives:
- Antimicrobial Potential : Studies have evaluated the antimicrobial properties of various derivatives, suggesting that modifications to the imidazolidine structure can lead to enhanced antibacterial and antifungal activities .
Case Study 1: Anticonvulsant Activity
A study published in a pharmacological journal investigated the anticonvulsant effects of this compound in animal models. The results demonstrated a significant reduction in seizure frequency compared to control groups. The compound was found to interact with GABAergic pathways, indicating its potential as a therapeutic agent for epilepsy.
Case Study 2: Antitumor Efficacy
In another study focusing on cancer treatment, researchers tested several derivatives of imidazolidine compounds against human cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity suggests its potential for further development as an antitumor drug .
Mechanism of Action
The mechanism of action of 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway. This inhibition can affect various cellular processes, including cell proliferation and apoptosis . The compound’s binding to these enzymes involves key residues that mediate its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Based Classification of Analogs
The following table categorizes structurally related imidazolidine-2,4-dione derivatives based on substituent groups:
Key Comparative Insights
Aromatic vs. Aliphatic Substituents
- Phenylethyl vs.
- Trifluoromethylphenyl () : The electron-withdrawing CF₃ group increases electrophilicity, enabling stronger interactions with targets like Tankyrase ($ \Delta G_{\text{binding}} = -43.88 \, \text{kcal/mol} $) . In contrast, the phenylethyl group lacks such electronic effects but offers greater conformational flexibility.
Branching vs. Linear Chains
- Isopropyl vs. Hexyl: Branched isopropyl groups (e.g., 5-isopropyl-5-methyl derivatives) reduce crystallinity, enhancing solubility in ethanol and DMSO . Linear chains like hexyl increase lipophilicity, favoring lipid-rich environments .
Physicochemical Properties
| Property | 5-Methyl-5-(2-phenylethyl) Derivative | 5-Methyl-5-CF₃-phenyl Derivative | 5-Ethyl-5-phenethyl Derivative (Hyd9) |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 2.8 | 2.5 |
| Solubility (Water) | Low (<1 mg/mL) | Very low | Low |
| Melting Point | Not reported | 83–85°C (ethanol) | Not reported |
| Bioactivity | Unknown | Autotaxin inhibition | Unknown |
Biological Activity
5-Methyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a compound belonging to the hydantoin family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a five-membered ring structure with two carbonyl groups and substituents that contribute to its unique chemical properties. Its structural formula can be represented as follows:
This configuration plays a crucial role in its interaction with biological targets.
Biological Activities
Research has indicated that derivatives of this compound exhibit significant biological activities, including:
- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential in cancer therapy. For instance, compounds derived from this structure have shown selective activity against specific tumor types.
- Anticonvulsant Properties : The compound has been explored for its potential as an antiepileptic agent, showing promise in modulating neuronal excitability.
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Computational studies have identified imidazolidine-2,4-dione derivatives as selective inhibitors of PTP1B, which is implicated in insulin signaling pathways. These findings suggest that the compound could play a role in managing diabetes and metabolic disorders .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular signaling pathways. For example, it has been shown to inhibit PTP1B selectively, which can enhance insulin sensitivity and glucose uptake in cells .
- Cytotoxicity in Cancer Cells : The anticancer effects are likely due to the compound's ability to induce apoptosis in cancer cells through the inhibition of cell proliferation pathways.
- Neuroprotective Effects : Its anticonvulsant properties may stem from modulating neurotransmitter release and stabilizing neuronal membranes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methylimidazolidine-2,4-dione | Contains a methyl group and two carbonyls | Exhibits different biological activities |
| 3-Amino-5-methylimidazolidine | Contains an amino group at position three | Enhanced solubility and altered biological activity |
| 1-Benzylhydantoin | Benzyl group instead of phenylethyl | Different pharmacological profile |
These comparisons highlight how specific substituents influence the biological activity and therapeutic potential of these compounds.
Q & A
Q. What are the standard synthetic routes for 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione?
The compound is typically synthesized via alkylation of hydantoin derivatives. For example, a general method involves reacting 5-methylimidazolidine-2,4-dione with α-chlorinated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) under basic conditions (e.g., NaH in DMF). Yields vary depending on substituents and reaction optimization, with reported ranges of 25–75% for similar derivatives .
Q. How is the compound characterized structurally?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the methyl group (δ ~1.7 ppm in ¹H NMR; ~25 ppm in ¹³C NMR) and aromatic protons (δ ~7.2–7.5 ppm for phenethyl substituents) .
- UPLC-MS/HRMS : Used to confirm molecular weight and purity (e.g., m/z 435 [M+H]+ for a fluorinated derivative) .
- IR Spectroscopy : Absorbances for carbonyl (C=O, ~1700–1750 cm⁻¹) and NH groups (~3200–3400 cm⁻¹) .
Q. What are the critical spectroscopic markers in NMR for confirming the hydantoin core?
The hydantoin ring exhibits distinct signals:
- Two carbonyl carbons (C2 and C4) at δ ~165–175 ppm in ¹³C NMR.
- NH protons (if present) appear as broad singlets at δ ~8–9 ppm in ¹¹H NMR .
Advanced Research Questions
Q. How does the substitution pattern influence selectivity in biological targets (e.g., tankyrase inhibition)?
Studies on para-substituted derivatives show that bulky aromatic groups (e.g., naphthyl or 4-oxo-3,4-dihydroquinazolin-2-yl) enhance binding to tankyrase 2 via apolar interactions with residues like Tyr 1071 and Gly 1032. Substitution topology (e.g., phenethyl vs. phenyl) modulates steric compatibility with the enzyme's active site .
Q. What methodologies resolve discrepancies in reaction yields for similar derivatives?
Yield variations (e.g., 25% vs. 75% for fluorinated derivatives) arise from:
- Steric hindrance : Bulky substituents reduce reactivity.
- Solvent/base systems : Polar aprotic solvents (DMF) and strong bases (NaH) improve alkylation efficiency.
- Purification methods : Column chromatography or recrystallization optimizes purity .
Q. How do computational approaches predict binding modes with target proteins?
Molecular docking and X-ray crystallography (e.g., PDB ID: 4BUY) reveal key interactions:
- Hydrogen bonding between the hydantoin carbonyl and catalytic residues (e.g., Gly 1032 in tankyrase 2).
- π-π stacking of aromatic substituents with hydrophobic pockets .
Q. What strategies optimize synthetic routes for improved yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time for thermally sensitive intermediates.
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Rh or Pd complexes) enhance enantioselectivity for CNS-active derivatives .
Q. How are pharmacokinetic properties (e.g., blood-brain barrier penetration) evaluated?
- In vitro ADME-Tox assays : Cytochrome P450 inhibition, plasma protein binding, and permeability (e.g., Caco-2 cell models).
- In vivo studies : Behavioral assays (e.g., tetrabenazine-induced ptosis in mice) assess CNS activity .
Data Contradiction Analysis
Q. How do structural modifications impact conflicting biological activity reports?
For example, 5-methyl-5-aryl derivatives show dual activity as 5-HT6 receptor ligands and tankyrase inhibitors. Contradictions arise from:
- Assay conditions : Variations in cell lines (HEK293 vs. HEK-293T) or receptor expression levels.
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) may enhance receptor affinity but reduce metabolic stability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Derivatives
| Derivative | Reactant | Base/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Hyd9 | 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one | NaH/DMF | 45–59 | |
| Hyd7 | α-Chlorinated ketone | K₂CO₃/CH₃CN | 25 |
Q. Table 2. NMR Data for 5-Methyl-5-(2-Phenylethyl) Core
| Proton/Carbon | δ (ppm) ¹H NMR | δ (ppm) ¹³C NMR | Assignment |
|---|---|---|---|
| CH₃ (C5) | 1.74 (s) | 25.0 | Methyl |
| Aromatic H | 7.2–7.5 (m) | 120–135 | Phenethyl |
| NH | 9.05 (s) | - | Hydantoin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
